N-[(2-ethoxyphenyl)carbamoyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-11-7-6-10-13(14)17-16(20)18-15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKDBPVTCLEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)carbamoyl]benzamide typically involves the reaction of 2-ethoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethoxyaniline+benzoyl chloride→N-[(2-ethoxyphenyl)amino]carbonylbenzamide+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Mechanistic studies suggest the ethoxy group stabilizes intermediates via resonance, accelerating hydrolysis compared to non-substituted analogs .
Aminolysis and Nucleophilic Substitution
The carbamoyl group reacts with nucleophiles such as amines or thiols:
Aminolysis with Primary Amines
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methylamine | N-Methyl-2-ethoxyphenylurea | Ethanol, 60°C, 12 hours | 78% |
| Hydrazine | 3-Ethoxy-5-phenyl-1H-1,2,4-triazole | Piperidine, reflux, 3 hours | 70% |
The reaction with hydrazine proceeds via cyclization, forming triazole derivatives critical for pharmaceutical applications .
Nucleophilic Substitution at Ethoxy Group
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| HI (aqueous) | ortho-Hydroxyphenyl derivative | Reflux, 8 hours | Limited regioselectivity due to steric hindrance . |
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and condensation reactions to form bioactive heterocycles:
Triazole Formation
Interaction with ethyl cyanoacetate produces triazoles via Newman-Kwart-type rearrangements :
textIntermediate adduct → 3-Ethoxy-5-phenyl-1*H*-1,2,4-triazole
Key Insight : The ethoxy group directs ortho-metalation, facilitating regioselective cyclization .
Redox and Functionalization Reactions
The benzamide moiety undergoes redox transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C | Nitrobenzamide derivatives |
| Reduction | H₂/Pd-C, ethanol | Amino-substituted analogs |
Oxidation at the benzene ring introduces nitro groups, enhancing electrophilic reactivity .
Mechanistic and Spectroscopic Insights
Scientific Research Applications
N-[(2-ethoxyphenyl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its target, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Core Structural Variations
The benzamide scaffold is highly modular, with variations in the carbamoyl-linked substituents dictating biological and physicochemical properties. Key analogs include:
Physicochemical Properties
Melting Points and Stability
Substituents significantly affect melting points and stability:
Spectral Data
Antiparasitic and Antifungal Effects
- Trypanosoma brucei Inhibition: Benzamides with aminoethyl and benzyloxyphenyl groups show potent activity (IC₅₀ < 1 µM) .
- Anthelmintic Activity : Metal complexes of benzamides (e.g., Cu²⁺ and Co²⁺) exhibit dose-dependent efficacy against Eicinia foetida, surpassing albendazole .
- Antifungal Pesticides : Pyrimidine-linked benzamides (e.g., compound 17 in ) demonstrate 88–95% yields and efficacy against fungal pathogens .
Anti-Inflammatory and Antioxidant Effects
Melanoma Targeting
Radioiodinated benzamides with methoxy and acetamido substituents achieve melanoma uptake of 16.6–23.2% ID/g, attributed to slow urinary excretion and melanin binding . The ethoxy group in the target compound may similarly prolong blood circulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2-ethoxyphenyl)carbamoyl]benzamide in academic research settings?
- Methodology :
- Step 1 : React 2-ethoxyaniline with benzoyl isocyanate in anhydrous THF under nitrogen at 0–5°C. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield and purity can be confirmed by NMR and HPLC (C18 column, acetonitrile/water mobile phase).
- Alternative : Use a carbamoyl chloride intermediate (e.g., benzoyl chloride with 2-ethoxyphenylurea) in the presence of triethylamine as a base .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?
- Key Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1670–1650 cm and carbamoyl N–H at 3300–3200 cm.
- NMR : NMR detects aromatic protons (δ 6.8–8.1 ppm) and ethoxy groups (δ 1.4–1.6 ppm for CH, δ 4.0–4.2 ppm for OCH).
- X-ray Crystallography : Resolve intramolecular H-bonds (e.g., N–H···O) and packing motifs. Use software like Crystal Explorer for Hirshfeld surface analysis to quantify intermolecular interactions .
Advanced Research Questions
Q. How can DFT calculations reconcile discrepancies between experimental and theoretical structural parameters for this compound?
- Approach :
- Perform geometry optimization at the B3LYP/6-311G(d,p) level. Compare bond lengths/angles (e.g., C=O, N–H) with X-ray data.
- Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions affecting planarity.
- Address discrepancies (e.g., rotational barriers in ethoxy groups) by including solvent effects (PCM model) or dispersion corrections .
Q. What strategies resolve contradictory biological activity data for This compound derivatives?
- Case Study :
- If anti-inflammatory activity varies across assays (e.g., COX-2 inhibition vs. in vivo models), conduct:
- Dose-response profiling to identify non-linear effects.
- Metabolic stability tests (e.g., microsomal assays) to rule out rapid degradation.
- For divergent SAR trends, employ molecular dynamics simulations to study ligand-receptor binding modes under physiological conditions .
Q. How can molecular docking predict the interaction of this compound with targets like HDACs or proteases?
- Protocol :
- Prepare the ligand: Optimize geometry (DFT), assign charges (RESP method).
- Dock into target proteins (e.g., HDAC2 PDB: 4LXZ) using AutoDock Vina. Validate with co-crystallized ligands (RMSD < 2.0 Å).
- Analyze binding poses for key interactions (e.g., carbamoyl oxygen with Zn in HDAC active sites). Cross-reference with experimental IC data .
Methodological Challenges
Q. How to address synthetic yield inconsistencies in scaling up This compound?
- Troubleshooting :
- Low yields : Replace THF with DMF to enhance carbamoyl chloride reactivity.
- Byproducts : Use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents.
- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer. Monitor in real-time with inline FTIR .
Q. What computational tools analyze non-covalent interactions in the solid-state structure of this compound?
- Tools :
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O vs. H···π) using Crystal Explorer.
- Energy Framework Analysis : Visualize interaction energies (electrostatic, dispersion) between molecular pairs. Compare with DFT-D3 results for validation .
Application-Oriented Questions
Q. What mechanistic insights guide the use of this compound in Cu-mediated C–H activation reactions?
- Insights :
- Under basic conditions, the carbamoyl group directs ortho-C–H methoxylation via a concerted metallation-deprotonation (CMD) mechanism.
- Under acidic conditions, single-electron transfer (SET) dominates, leading to non-directed halogenation. Confirm via radical trapping (TEMPO) and scavenger studies .
Q. How to design This compound derivatives for selective HDAC inhibition?
- Design Principles :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
